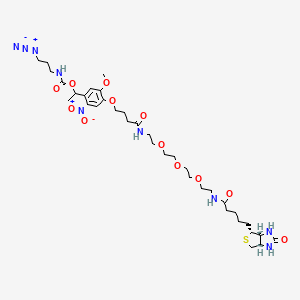

PC Biotin-PEG3-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C35H55N9O12S |

|---|---|

Poids moléculaire |

825.9 g/mol |

Nom IUPAC |

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate |

InChI |

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m1/s1 |

Clé InChI |

PTNZFIYMARMNDM-CQIHFZOUSA-N |

SMILES isomérique |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] |

SMILES canonique |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Modern Life Science Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a multifunctional chemical probe that integrates photocleavable biotinylation and bioorthogonal click chemistry for advanced applications in proteomics, drug discovery, and molecular biology.

Core Concepts and Chemical Properties

This compound is a sophisticated chemical linker designed with three key functional components: a biotin (B1667282) handle for high-affinity binding to streptavidin, a photocleavable (PC) linker that allows for the release of captured molecules under mild UV irradiation, and a terminal azide (B81097) group for covalent ligation to alkyne-modified biomolecules via "click chemistry."[1][2] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the reagent and its conjugates in aqueous solutions, while also minimizing steric hindrance during biochemical interactions.[1][2]

This unique combination of features makes this compound an invaluable tool for the selective enrichment and subsequent release of target biomolecules, overcoming the often harsh elution conditions required to dissociate the strong biotin-streptavidin interaction.[2]

Physicochemical and Technical Data

| Property | Value | References |

| Chemical Formula | C35H55N9O12S | [3] |

| Molecular Weight | 825.9 g/mol | [3] |

| CAS Number | 1937270-46-6 | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |

Key Applications in Research and Development

The versatile nature of this compound lends itself to a wide array of applications in modern life science research:

-

Chemoproteomics: A primary application is in activity-based protein profiling (ABPP) and other chemoproteomic workflows to identify and quantify subsets of the proteome.[2] Alkyne-modified probes that target specific enzyme classes or post-translational modifications can be reacted with this compound. The resulting biotinylated proteins can be enriched on streptavidin resins and subsequently released by photocleavage for mass spectrometry-based identification and analysis.

-

Drug Discovery and Target Identification: In drug development, this reagent can be used to identify the protein targets of a small molecule inhibitor. By synthesizing an alkyne-bearing analog of the drug, researchers can label its interacting proteins in a cellular context, which are then isolated and identified using the this compound toolkit.

-

Bioconjugation and Probe Development: The azide handle allows for the straightforward conjugation of the photocleavable biotin moiety to a variety of alkyne-containing molecules, including proteins, nucleic acids, and lipids, to create novel research probes.[1][2]

-

Targeted Drug Delivery: The photocleavable linker offers a mechanism for the controlled release of therapeutic payloads in targeted drug delivery systems.[1] A drug can be conjugated to a targeting ligand via the this compound linker, with the potential for light-triggered release at the desired site of action.

Experimental Protocols and Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling alkyne-modified proteins in a complex mixture, such as a cell lysate, with this compound.

Materials:

-

Alkyne-modified protein sample (e.g., cell lysate)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)

-

Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS, 6 M urea (B33335), 1 M NaCl)

-

Photocleavage buffer (e.g., PBS, Tris buffer)

Procedure:

-

Prepare the "Click" Reaction Cocktail: For a 1 mL reaction, combine the following reagents in the specified order:

-

17.6 µL of 1.7 mM TBTA stock

-

17.6 µL of 50 mM CuSO4 stock

-

17.6 µL of 50 mM TCEP stock

-

17.6 µL of a stock solution of this compound (concentration to be optimized, typically 10-100 µM final concentration)

-

-

Labeling Reaction: Add the click reaction cocktail to your alkyne-modified protein sample. Incubate at room temperature for 1-2 hours with gentle agitation.

-

Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight. Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol.

-

Resuspend Protein: Resuspend the protein pellet in a buffer compatible with downstream applications (e.g., PBS with 1% SDS).

Affinity Purification of Biotinylated Proteins

Procedure:

-

Bead Preparation: Wash streptavidin-agarose beads three times with PBS containing 0.1% Tween-20.

-

Binding: Add the labeled protein sample to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Wash 1: PBS with 1% SDS

-

Wash 2: 6 M urea in 100 mM Tris-HCl, pH 8.0

-

Wash 3: 1 M NaCl in PBS

-

Wash 4: PBS

-

-

Resuspension for Photocleavage: After the final wash, resuspend the beads in a photocleavage-compatible buffer (e.g., 100 µL of PBS or 50 mM Tris-HCl, pH 7.5).

Photocleavage and Elution

Procedure:

-

UV Irradiation: Place the bead suspension in a microcentrifuge tube on ice. Irradiate with a near-UV lamp (365 nm) at an intensity of 1-5 mW/cm² for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

Elution: Centrifuge the beads to pellet them. The supernatant now contains the released, previously biotinylated proteins.

-

Further Processing: The eluted proteins can now be processed for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments utilizing this compound.

Caption: General workflow for labeling, purification, and elution using this compound.

Caption: A typical chemoproteomics workflow for identifying protein targets.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. While not classified as a hazardous substance, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile tool for researchers in academia and industry. Its unique combination of a photocleavable linker, a high-affinity biotin tag, and a bioorthogonal azide handle enables sophisticated experimental designs for the selective isolation and analysis of biomolecules. By providing a mild and efficient method for eluting captured targets, this reagent facilitates advancements in proteomics, drug discovery, and our fundamental understanding of complex biological systems.

References

An In-Depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Modern Drug Discovery and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC Biotin-PEG3-azide, a multifunctional chemical probe revolutionizing affinity-based proteomics and drug target identification. We will delve into its core attributes, detailed experimental protocols, and its application in elucidating complex biological pathways.

Core Concepts: Understanding this compound

This compound is a powerful chemoproteomic reagent that combines three key functionalities into a single molecule:

-

A Biotin Handle: This provides a high-affinity binding moiety for streptavidin, enabling the selective enrichment of labeled biomolecules from complex mixtures.

-

A Photocleavable (PC) Linker: This nitrobenzyl-based linker allows for the gentle and specific release of captured biomolecules upon exposure to UV light, overcoming the harsh elution conditions required with standard biotin-streptavidin interactions.

-

An Azide (N3) Group: This functional group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent labeling of alkyne-modified proteins, peptides, or other biomolecules.

-

A PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) linker enhances the molecule's solubility in aqueous buffers and reduces steric hindrance, improving accessibility for both the click reaction and biotin-streptavidin binding.

The combination of these features makes this compound an invaluable tool for a range of applications, including the identification of drug targets, the characterization of protein-protein interactions, and the profiling of post-translational modifications.

Physicochemical Properties

A clear understanding of the molecule's properties is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Weight | 825.94 g/mol | [1] |

| Molecular Formula | C35H55N9O12S | [1] |

| CAS Number | 1937270-46-6 | [1] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C, protected from light |

Experimental Workflows and Protocols

The utility of this compound is best illustrated through its application in experimental workflows. Below are detailed protocols for its use in a typical chemoproteomic experiment aimed at identifying the cellular targets of a small molecule inhibitor.

General Experimental Workflow

This workflow outlines the key steps from cell treatment to protein identification.

References

An In-depth Technical Guide to the Solubility Properties of PC Biotin-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and handling properties of PC Biotin-PEG3-azide, a versatile heterobifunctional linker. This reagent incorporates a photocleavable (PC) linker, a biotin (B1667282) moiety for affinity purification, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group for covalent conjugation via "click chemistry." Understanding its solubility is critical for its effective application in bioconjugation, proteomics, and drug delivery.

Core Properties and Structure

This compound is designed with a hydrophilic PEG3 spacer to enhance its solubility in aqueous media, a feature crucial for biological applications.[1][2] The presence of the PEG linker helps to mitigate the hydrophobicity of the biotin and the photocleavable aromatic group. While precise quantitative solubility data for this compound is not consistently published across all suppliers, data from structurally similar compounds and qualitative statements from vendors provide a strong basis for its solubility profile.

Molecular Formula: C₃₅H₅₅N₉O₁₂S[1][3]

Molecular Weight: Approximately 825.94 g/mol [3]

Solubility Data

| Solvent | This compound (Qualitative) | UV Cleavable Biotin-PEG2-Azide (Quantitative) | Biotin-PEG3-azide (Quantitative) |

| DMSO | Soluble[4] | 100 mg/mL (127.89 mM)[5] | 100 mg/mL (224.95 mM)[6] |

| DMF | Soluble[4] | - | Soluble |

| Water (Aqueous Buffer) | Moderately Soluble[1][2] | - | 10 mg/mL (22.49 mM)[6] |

| THF | Soluble[4] | - | - |

| DCM (Dichloromethane) | Soluble[4] | - | - |

| Chloroform | Soluble[4] | - | - |

Note: For aqueous solutions of Biotin-PEG3-azide, sonication may be required to achieve the specified concentration.[6] It is also noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[5][6]

Experimental Protocols

A primary application of this compound is the biotinylation of alkyne-containing biomolecules via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click" reaction.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) or TCEP in water, freshly prepared)

-

Copper-chelating ligand stock solution (e.g., 17 mM TBTA in DMSO/t-butanol)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Thaw all other stock solutions on ice.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.

-

Add the this compound stock solution to the protein solution. The final concentration of the azide can range from 25 µM to 100 µM, typically in a 10- to 50-fold molar excess over the protein.

-

Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 100 µM.

-

Add the reducing agent (e.g., sodium ascorbate or TCEP) to a final concentration of 1 mM.

-

Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

-

-

Incubation:

-

Mix the reaction components thoroughly by gentle vortexing or flicking.

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).

-

-

Purification:

-

Remove excess reagents (e.g., via dialysis, size exclusion chromatography, or protein precipitation) to purify the biotinylated protein.

-

-

Photocleavage (Optional):

-

To release the biotinylated molecule from a streptavidin support, expose the sample to UV light at approximately 365 nm. The duration and intensity of the light will need to be optimized for the specific application.

-

Visualizations

Experimental Workflow: CuAAC Reaction

The following diagram illustrates the general workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound.

Caption: Workflow for biotinylating a biomolecule using this compound via a CuAAC reaction.

References

- 1. This compound, 1937270-46-6 | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. precisepeg.com [precisepeg.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Professional's Guide to Photocleavable Biotin Linkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Photocleavable (PC) biotin (B1667282) linkers represent a significant advancement in affinity purification and analysis, offering a gentle, reagent-free method for releasing captured biomolecules. By integrating a light-sensitive moiety into the linker arm, researchers can overcome the primary limitation of the biotin-streptavidin interaction—its near-irreversible bond strength. This guide provides a comprehensive overview of the core technology, its applications, and detailed protocols for its successful implementation.

Core Concepts and Mechanism of Action

Photocleavable biotin linkers are trifunctional molecules composed of three essential parts: a biotin group for high-affinity binding to streptavidin, a central photocleavable unit, and a reactive group for covalent attachment to a target biomolecule.[1] The most common photocleavable unit is based on a 2-nitrobenzyl ether or ester chemistry.[2]

The process relies on the principle of photolysis. When the linker is irradiated with near-UV light, typically between 300-365 nm, the 2-nitrobenzyl group absorbs the light energy and undergoes an intramolecular rearrangement.[2][3] This rearrangement cleaves the covalent bond connecting the linker to the target molecule, releasing the biomolecule in its native, unaltered state while the biotin group remains bound to the streptavidin support.[4] This method's key advantage is its mildness, avoiding the harsh denaturing conditions (e.g., boiling in SDS, 6-8 M guanidinium (B1211019) chloride) or potentially damaging reducing agents (e.g., DTT for disulfide-based linkers) required by other elution methods.[5][6]

Quantitative Properties of Common PC-Biotin Linkers

The selection of a PC-biotin linker depends on the target biomolecule's functional groups and the specific experimental requirements. Key parameters include the cleavage wavelength, efficiency, time, and the length of the spacer arm, which can help mitigate steric hindrance.

| Linker Type | Reactive Group | Target Functional Group | Typical Cleavage Wavelength (nm) | Typical Cleavage Conditions | Spacer Arm Length (Å) |

| PC-Biotin-NHS Ester | N-hydroxysuccinimide | Primary Amines (-NH₂) | 350 - 365 | 5-25 min, >90% efficiency[5] | ~20 - 30 |

| PC-Biotin-Maleimide | Maleimide | Sulfhydryls / Thiols (-SH) | 350 - 365 | 5-20 min | ~25 - 35[7] |

| PC-Biotin-Alkyne | Alkyne | Azide (via CuAAC Click Chemistry) | 350 - 365 | 5-25 min, >90% efficiency[8] | Variable (often PEG-based)[6] |

| PC-Biotin-Azide | Azide | Alkyne (via CuAAC Click Chemistry) | 350 - 365 | 5-25 min, >90% efficiency[8] | Variable (often PEG-based) |

| PC-Biotin Phosphoramidite (B1245037) | Phosphoramidite | 5' Hydroxyl (Oligonucleotides) | 300 - 350 | < 4-5 min, quantitative[9][10] | ~20 - 25 |

Note: Cleavage times and efficiencies are dependent on lamp intensity, distance from the sample, and buffer composition. Data is compiled from manufacturer technical sheets and research articles.

Key Applications in Research and Development

The gentle and specific nature of photocleavage makes PC-biotin linkers invaluable across numerous scientific disciplines.

-

Proteomics: In affinity purification mass spectrometry (AP-MS), PC-biotin linkers allow for the clean isolation of protein complexes. This reduces background contamination from streptavidin fragments or non-specifically bound proteins that can occur with on-bead digestion or harsh elution, improving signal-to-noise in subsequent MS analysis.[11][12]

-

Genomics and Nucleic Acid Research: PC-biotin phosphoramidites can be incorporated into synthetic oligonucleotides for capturing DNA or RNA targets.[13] After capture, the purified nucleic acids are released with a 5'-phosphate group, making them immediately available for downstream enzymatic reactions like ligation or cloning.[3][10]

-

Cell Biology: These linkers are used to label and isolate cell surface proteins. Because the reagents can be designed to be membrane-impermeable, only extracellularly exposed proteins are biotinylated.[14] Subsequent photocleavage allows for the recovery and analysis of this specific subset of the proteome.

-

Drug Discovery: PC-biotin linkers can be attached to small molecule baits to identify their protein targets from complex cell lysates, a crucial step in understanding a drug's mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for common applications of photocleavable biotin linkers.

Protocol 1: General Protein Biotinylation (Amine-Reactive)

This protocol describes the labeling of a purified protein solution using an NHS-ester-activated PC-biotin linker.

A. Materials

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

-

PC-Biotin-NHS Ester.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns for buffer exchange.

B. Reagent Preparation

-

Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete for reaction with the NHS ester.

-

PC-Biotin Stock Solution: Immediately before use, dissolve the PC-Biotin-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.[15]

C. Step-by-Step Procedure

-

Calculate the volume of PC-Biotin stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein.

-

Add the calculated volume of the PC-Biotin stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Remove excess, non-reacted biotin reagent and exchange the buffer using a desalting column equilibrated with a suitable storage buffer. The biotinylated protein is now ready for affinity purification.

Protocol 2: Affinity Purification and Photocleavage

This protocol details the capture of a PC-biotinylated sample using streptavidin agarose (B213101) beads and subsequent release via photocleavage.

A. Materials

-

PC-biotinylated sample (from Protocol 1).

-

Streptavidin Agarose Resin (slurry).

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

UV Lamp (365 nm, typically 1-5 mW/cm²). A handheld UV lamp or a transilluminator is suitable.[5][9]

-

Spin columns or microcentrifuge tubes.

B. Step-by-Step Procedure

-

Binding: Add an appropriate amount of streptavidin agarose resin to the biotinylated sample. Incubate for 1 hour at room temperature with gentle end-over-end mixing.

-

Capture: Pellet the resin by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

-

Washing: Wash the resin 3-5 times with 10-20 bed volumes of Wash Buffer to remove non-specifically bound molecules. Pellet the resin and discard the supernatant after each wash.

-

Elution (Photocleavage): After the final wash, resuspend the resin in a minimal volume of a suitable, non-absorbing buffer (e.g., PBS, HEPES).

-

Transfer the slurry to a fresh microcentrifuge tube or a UV-transparent plate.

-

Irradiate the sample with a 365 nm UV lamp for 5-30 minutes.[5][9] The optimal time should be determined empirically. Keep the sample within a few centimeters of the lamp for efficient cleavage.[9]

-

Collection: Pellet the resin by centrifugation. The supernatant now contains the purified, released target molecule. Carefully collect the supernatant for downstream analysis.

Protocol 3: Cell Surface Protein Isolation

This protocol is adapted from manufacturer guidelines for labeling and isolating proteins from the surface of adherent mammalian cells.[14][16]

A. Materials

-

Adherent mammalian cells (e.g., 80-95% confluent T75 or 10 cm dish).

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

-

Membrane-impermeable PC-Biotin-NHS Ester (e.g., Sulfo-NHS-PC-Biotin).

-

Ice-cold Quenching Buffer (e.g., PBS + 100 mM Glycine or Tris).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Cell scraper.

-

Streptavidin Agarose Resin and UV lamp as in Protocol 2.

B. Reagent Preparation

-

PC-Biotin Labeling Solution: Immediately before use, dissolve the Sulfo-NHS-PC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.25-0.5 mg/mL.

C. Step-by-Step Procedure

-

Cell Preparation: Place cell culture dish on ice. Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

-

Labeling: Add the freshly prepared, ice-cold PC-Biotin Labeling Solution to the cells, ensuring the entire surface is covered (e.g., 5-10 mL for a 10 cm dish).

-

Incubate for 30 minutes at 4°C with gentle rocking.

-

Quenching: Aspirate the labeling solution and wash the cells once with ice-cold Quenching Buffer. Then, add fresh Quenching Buffer and incubate for 10-15 minutes at 4°C to ensure all unreacted biotin is quenched.

-

Lysis: Aspirate the Quenching Buffer and wash the cells twice more with ice-cold PBS. Add ice-cold Lysis Buffer (with protease inhibitors) to the dish (e.g., 0.5-1 mL).

-

Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Purification: Transfer the supernatant to a new tube. The lysate containing biotinylated cell surface proteins is now ready for affinity purification and photocleavage as described in Protocol 2.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idtdna.com [idtdna.com]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 10. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. uab.edu [uab.edu]

Introduction to Bioconjugation and the Role of Spacers

An In-depth Technical Guide on the Core Role of PEG Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to create a novel construct with the combined functionalities of its components.[1] This powerful technique is at the forefront of therapeutic innovation, leading to the development of sophisticated molecules like Antibody-Drug Conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[2][3] The linker, or spacer, that connects these molecular components is a critical determinant of the conjugate's solubility, stability, pharmacokinetics (PK), and overall efficacy.[4]

Poly(ethylene glycol), or PEG, is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[5] When used as a spacer in bioconjugation—a process often termed "PEGylation"—it offers a versatile platform to overcome many challenges associated with therapeutic biomolecules, particularly hydrophobicity and immunogenicity.[][7] PEG linkers serve as flexible, water-soluble spacers that are chemically inert and can be produced with precisely defined lengths and functionalities, making them indispensable tools in modern drug development.[2][5]

Core Properties and Advantages of PEG Spacers

The unique physicochemical properties of PEG make it an ideal linker for bioconjugation.[8] Its widespread adoption is due to a range of benefits it imparts to the resulting conjugate, transforming molecules with poor pharmaceutical properties into viable drug candidates.[3][]

Key Advantages:

-

Improved Solubility: Many potent therapeutic payloads and some proteins are hydrophobic, leading to aggregation and poor solubility in aqueous physiological environments.[4] The highly hydrophilic nature of the PEG chain creates a hydration shell around the conjugate, significantly increasing its water solubility and preventing aggregation.[4][7][10]

-

Enhanced Pharmacokinetics and Stability: PEGylation dramatically increases the hydrodynamic radius of a bioconjugate.[10][11] This increased size reduces renal clearance, thereby extending the circulation half-life from hours to days.[11][12] The PEG chain also provides a protective barrier, shielding the biomolecule from proteolytic degradation and enhancing its overall stability in vivo.[3][13]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chain can mask epitopes on the surface of a protein therapeutic, reducing its recognition by the immune system.[2][14] This "stealth" effect helps to lower or eliminate immune responses, a critical factor for therapies requiring repeated administration.[4]

-

Minimized Steric Hindrance: The spacer arm physically separates the conjugated molecules, such as an antibody and a cytotoxic drug. This separation can be crucial for preserving the biological activity of both components, ensuring the antibody can still bind its target receptor without interference from the payload.[15]

-

Tunable Properties: PEG linkers are available in various lengths, from a few ethylene glycol units to large polymers.[16] This allows for the precise tuning of a conjugate's properties. The length of the PEG spacer can be optimized to balance solubility, stability, and biological activity.[17]

Types of PEG Spacers

PEG linkers are categorized based on their structure (architecture) and the reactive functional groups at their termini. This versatility allows for tailored conjugation strategies for a wide array of biomolecules and payloads.

Structural Architectures

-

Linear PEG: The simplest form, consisting of a straight chain of ethylene oxide units.[11] They can be monofunctional (reactive group at one end) or bifunctional (reactive groups at both ends).[11]

-

Branched PEG: These linkers have multiple PEG arms extending from a central core, such as lysine (B10760008).[3][18] Branched PEGs offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can further enhance half-life and stability.[19][20] Second-generation PEGylated drugs often utilize branched structures for superior PK profiles.[3][18]

-

Multi-Arm PEG: With three or more PEG arms radiating from a central core, these are used to create hydrogels, multivalent conjugates, or to attach multiple payloads.[8][21]

-

Y-Shaped PEG: A type of branched PEG with two PEG chains extending from a single point, offering improved shielding and stability.[21]

Functional Chemistries

The choice of reactive groups at the ends of the PEG chain dictates the conjugation strategy.

-

Homobifunctional PEGs: Possess identical reactive groups at both ends (e.g., NHS-PEG-NHS), used for crosslinking or linking two identical types of molecules.[16][22]

-

Heterobifunctional PEGs: Feature different reactive groups at each end (e.g., NHS-PEG-Maleimide), enabling the sequential and specific conjugation of two different molecules.[16][22] This is the most common type used in complex constructs like ADCs.[23]

Common reactive functional groups include:

-

NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine residues on proteins) at pH 7-9 to form stable amide bonds.[][25]

-

Maleimides: React specifically with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form stable thioether bonds.[25][26]

-

Alkynes/Azides: Used for "Click Chemistry" (e.g., Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition), a highly efficient and bioorthogonal reaction.[2][8]

-

Hydrazides/Aldehydes: React to form hydrazone bonds, often used for site-specific labeling of oxidized glycans on antibodies.[2]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The inclusion of a PEG spacer quantitatively alters the physicochemical and pharmacokinetic properties of a bioconjugate. The length and architecture of the PEG chain are critical parameters that can be optimized for a specific therapeutic application.

Table 1: Effect of PEGylation on Pharmacokinetic Parameters

| Bioconjugate | PEG Modification | Elimination Half-life (t½) | Fold Increase in t½ | Reference |

| rhTIMP-1 | None | 1.1 hours | - | [11][12] |

| rhTIMP-1 | 20 kDa mPEG | 28.0 hours | ~25x | [11][12] |

| Interferon-α | None | ~5.1 hours | - | [] |

| PEG-Intron® | 12 kDa linear PEG | ~50 hours | ~10x | [] |

| Pegasys® | 40 kDa branched PEG | ~80 hours | ~16x | [3][] |

| Recombinant Factor VIII | None | ~12 hours | - | [18] |

| BAY94-9027 | 60 kDa branched PEG | ~19 hours | ~1.6x | [18] |

Table 2: Influence of PEG Spacer Length on Biological Activity and Targeting

| Parent Molecule | PEG Spacer Length | Measured Parameter | Result | Reference |

| NOTA-RM26 (Peptide) | PEG2 (diethylene glycol) | IC50 (Binding Affinity) | 3.1 ± 0.2 nM | [17][27] |

| NOTA-RM26 (Peptide) | PEG3 (triethylene glycol) | IC50 (Binding Affinity) | 3.9 ± 0.3 nM | [17][27] |

| NOTA-RM26 (Peptide) | PEG4 (tetraethylene glycol) | IC50 (Binding Affinity) | 5.4 ± 0.4 nM | [17][27] |

| NOTA-RM26 (Peptide) | PEG6 (hexaethylene glycol) | IC50 (Binding Affinity) | 5.8 ± 0.3 nM | [17][27] |

| Antibody-Nanocarrier | 0.65 kDa PEG | Cellular Uptake (DC2.4 cells) | Highest Uptake | [10] |

| Antibody-Nanocarrier | 2 kDa PEG | Cellular Uptake (DC2.4 cells) | Lowest Uptake | [10] |

| Antibody-Nanocarrier | 5 kDa PEG | Cellular Uptake (DC2.4 cells) | Intermediate Uptake | [10] |

| Antibody-Nanocarrier | 5 kDa PEG | Cellular Uptake (Primary cDC1 cells) | Highest Uptake | [10] |

Table 3: Comparison of Linear vs. Branched PEG Architectures

| Protein | PEG Type (Total MW) | Measured Parameter | Finding | Reference |

| α-lactalbumin | Linear & Branched (5-40 kDa) | Viscosity Radius | No significant difference between linear and branched PEG of the same total MW. | [20][28] |

| Bovine Serum Albumin | Linear & Branched (5-40 kDa) | Viscosity Radius | No significant difference between linear and branched PEG of the same total MW. | [20][28] |

| TNF Nanobody | Linear (40 kDa) vs. Branched (2x20 kDa) | Pharmacokinetic Profile | Branched PEG conjugate showed a superior PK profile (longer exposure). | [19] |

These data highlight a critical principle in bioconjugate design: the properties imparted by a PEG spacer are not universal but depend on the specific context, including the parent molecule, the target cell, and the desired therapeutic outcome. For instance, while longer PEG chains generally improve pharmacokinetics, they can sometimes reduce binding affinity (as seen in the IC50 values in Table 2).[17][27] Similarly, the optimal PEG length for cell targeting can vary dramatically between different cell types.[10]

Logical and Experimental Workflows

The design and synthesis of a bioconjugate using a PEG spacer follows a structured process, from conceptual design to final characterization.

Diagram: Key Benefits of PEG Spacers in Bioconjugation

Diagram: General Mechanism of Improved Pharmacokinetics

Experimental Protocols

The following sections provide a generalized yet detailed methodology for the creation and characterization of an antibody-drug conjugate using a heterobifunctional PEG spacer.

Protocol: Two-Step ADC Synthesis using a Mal-PEG-NHS Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues using a Maleimide-PEG-NHS ester linker. This two-step process ensures specificity and control over the reaction.[23][25][26]

Materials:

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Mal-(PEG)n-NHS Ester crosslinker (n = 4, 8, 12, etc.).

-

Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

-

Thiol-containing payload (Drug-SH).

-

Conjugation Buffer: PBS, pH 7.2-7.5.

-

Quenching solution: 1M Tris or Glycine, pH 8.0.

-

Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification.

Step 1: Activation of Antibody with Mal-PEG-NHS Ester

-

Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in Conjugation Buffer. Ensure any amine-containing buffers (like Tris) have been removed via dialysis or buffer exchange.

-

Linker Dissolution: Immediately before use, dissolve the Mal-PEG-NHS Ester in anhydrous DMSO to a stock concentration of 10-20 mM. The reagent is moisture-sensitive.[25]

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. Perform the addition slowly with gentle mixing.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The NHS ester reacts with primary amines on lysine residues of the antibody.[25]

-

Purification: Remove the excess, non-reacted linker immediately using a desalting column equilibrated with Conjugation Buffer. The resulting product is the maleimide-activated antibody (Ab-PEG-Mal). This intermediate should be used promptly in the next step as the maleimide (B117702) group can hydrolyze over time.[26]

Step 2: Conjugation of Drug-SH to Activated Antibody

-

Payload Preparation: Dissolve the thiol-containing payload in DMSO to a known stock concentration.

-

Reaction: Add the payload solution to the purified maleimide-activated antibody. Use a 1.5- to 5-fold molar excess of the payload over the number of maleimide groups on the antibody.

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light. The maleimide groups react with the sulfhydryl group on the payload to form a stable thioether bond.[23][26]

-

Quenching: Stop the reaction by adding a quenching reagent like N-acetyl cysteine or free cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes.

Protocol: Purification and Characterization of the Final ADC

Purification is essential to remove unreacted payload, linker fragments, and to separate ADC species with different drug-to-antibody ratios (DARs).[2][]

Purification Methods:

-

Size Exclusion Chromatography (SEC): This is the primary method to remove small molecules like unconjugated payload and linker fragments from the final ADC. The system is run with a suitable buffer (e.g., PBS).[]

-

Hydrophobic Interaction Chromatography (HIC): Because payloads are often hydrophobic, HIC can be used to separate unconjugated antibody from ADCs, as well as to separate ADC species with different DARs (e.g., DAR2, DAR4, DAR6). The ADC mixture is loaded onto the column in a high-salt buffer and eluted with a decreasing salt gradient.[][29]

-

Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on the protein.[] This change in charge allows IEX to be used for separating PEGylated from non-PEGylated proteins and different PEGamer species.[2]

Characterization Methods:

-

UV-Vis Spectroscopy: Used to determine the concentration of the antibody (at 280 nm) and the average DAR, if the payload has a distinct absorbance at a different wavelength (e.g., 252 nm).

-

SDS-PAGE (reduced and non-reduced): Provides a qualitative assessment of conjugation. The ADC will show a higher molecular weight band compared to the unconjugated antibody. Under reducing conditions, the separation of heavy and light chains can confirm conjugation to both.[2]

-

Mass Spectrometry (MS): Intact mass analysis (e.g., ESI-MS) can confirm the molecular weight of the final ADC and help determine the distribution of species with different DARs.[7]

-

HPLC Analysis (SEC and HIC): Analytical SEC-HPLC is used to determine the level of aggregation in the final product. Analytical HIC-HPLC is the gold standard for determining the DAR distribution and calculating the average DAR of the ADC population.[7][29]

Diagram: Experimental Workflow for ADC Synthesis

References

- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. labinsights.nl [labinsights.nl]

- 5. mdpi.com [mdpi.com]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 13. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [infoscience.epfl.ch]

- 14. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. broadpharm.com [broadpharm.com]

- 27. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PC Biotin-PEG3-azide (CAS No. 1937270-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Biotin-PEG3-azide is a versatile, multi-functional chemical tool designed for advanced applications in bioconjugation, proteomics, and drug delivery.[1][2] This innovative reagent integrates a photocleavable linker with a high-affinity biotin (B1667282) tag and a reactive azide (B81097) handle, offering precise control over the labeling, capture, and release of biomolecules.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and minimizes steric hindrance, making it an ideal choice for a wide range of biological applications.[1][3] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and development.

Core Features and Applications

This compound possesses a unique combination of functional moieties that enable a variety of applications:

-

Photocleavable Linker: At its core is a nitrobenzyl-based linker that can be selectively cleaved upon exposure to near-UV light (typically 300-365 nm), allowing for the controlled release of conjugated molecules.[1][4][5][6]

-

Biotin Tag: The biotin group provides a strong and highly specific binding interaction with avidin (B1170675) and streptavidin (Ka = 1015 M-1), facilitating efficient affinity capture and purification.[1][6]

-

PEG3 Spacer: A triethylene glycol spacer increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers and extending its reach to mitigate steric hindrance.[1][3]

-

Azide Group: The terminal azide group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.[1][2][3]

These features make this compound a powerful tool for:

-

Photo-responsive Bioconjugation: Controlled attachment and release of molecules with spatial and temporal precision.[1][2]

-

Affinity Capture and Release: Reversible immobilization of proteins, nucleic acids, and other biomolecules on streptavidin-coated supports for proteomics and other analytical applications.[1][2]

-

Probe Development: Construction of multifunctional probes for cellular imaging and diagnostics.[1][2]

-

Antibody-Drug Conjugates (ADCs): Use as a cleavable linker in the development of targeted therapeutics.[5]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1937270-46-6 | [1][3] |

| Molecular Formula | C35H55N9O12S | [1][3] |

| Molecular Weight | 825.9 g/mol | [3] |

| Purity | ≥95% | [1][3] |

| Appearance | Solid | [7] |

| Storage Conditions | -20°C | [3] |

| Photocleavage Wavelength | 300-365 nm | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO4) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

-

Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

Aminoguanidine (B1677879) solution (100 mM in water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with buffer to a final volume of 432.5 µL. The final protein concentration should be in the low micromolar range (e.g., 2-50 µM).[8]

-

Add 10 µL of 5 mM this compound in DMSO. This provides a 2 to 10-fold molar excess over the protein.[8]

-

Prepare a premix of 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA ligand. Add this premix to the reaction tube. The final concentrations will be 0.10 mM CuSO4 and 0.50 mM THPTA.[8]

-

Add 25 µL of 100 mM aminoguanidine to the reaction mixture. This helps to prevent oxidative damage to the protein.[9]

-

Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of sodium ascorbate will be 5 mM.[8]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the conjugation using techniques such as SDS-PAGE with streptavidin-HRP blotting, mass spectrometry, or fluorescence imaging if a fluorescent alkyne was used.

-

Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of this compound to a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

Strained alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the biotinylated protein from excess reagents using a desalting column or dialysis.

-

-

Characterization:

-

Analyze the conjugate using appropriate methods as described for the CuAAC protocol.

-

Protocol 3: Affinity Capture and Photocleavable Release

This protocol details the capture of a biotinylated protein using streptavidin-coated magnetic beads and its subsequent release via photocleavage.

Materials:

-

Biotinylated protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer 1 (Modified B/W buffer: e.g., PBS with 0.1% Tween-20)

-

Wash Buffer 2 (0.1 M TEAA buffer)

-

Wash Buffer 3 (Nuclease-free water)

-

Release Buffer (e.g., PBS or water)

-

UV lamp (365 nm, e.g., Black Ray XX-15 UV lamp)[1]

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in the vial.

-

Transfer an appropriate amount of bead slurry to a new tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads twice with Binding/Wash Buffer 1.

-

-

Affinity Capture:

-

Resuspend the washed beads in Binding/Wash Buffer 1.

-

Add the biotinylated protein sample to the bead suspension.

-

Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.[4]

-

-

Washing:

-

Pellet the beads on the magnetic stand and discard the supernatant.

-

Wash the beads sequentially with 200 µL each of Binding/Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound molecules.[4]

-

-

Photocleavable Release:

-

Elution:

-

Place the tube on the magnetic stand to pellet the beads.

-

Carefully collect the supernatant containing the released protein. The biotin moiety and the photocleavable linker will remain attached to the beads.

-

-

Analysis:

-

Analyze the released protein by SDS-PAGE, Western blot, or mass spectrometry.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows involving this compound.

Conclusion

This compound is a sophisticated and highly effective reagent for researchers engaged in cutting-edge biological and chemical sciences. Its unique combination of a photocleavable linker, a high-affinity biotin tag, and a versatile azide handle provides an unprecedented level of control for bioconjugation, affinity purification, and the development of novel molecular probes and targeted therapeutics. The detailed protocols and workflows provided in this guide serve as a robust foundation for the successful application of this powerful molecule in a variety of research settings. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the provided protocols is encouraged to suit specific experimental needs.

References

- 1. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 2. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idtdna.com [idtdna.com]

- 6. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. scispace.com [scispace.com]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Photocleavage for Photolabile Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the core mechanisms, quantitative performance metrics, and experimental methodologies related to common photocleavable (PC) linkers. The focus is on providing actionable information for professionals in drug development and chemical biology who utilize light to achieve spatiotemporal control over the release of active molecules.

Core Mechanisms of Photocleavage

Photocleavable linkers, or "photocages," are chemical moieties that can be cleaved by light of a specific wavelength. This property allows for the precise release of a protected molecule ("cargo") in a controlled manner. The two most prominent and widely utilized classes of PC linkers are based on ortho-nitrobenzyl (ONB) and coumarin (B35378) scaffolds.

The ortho-Nitrobenzyl (ONB) Group

The ONB group is the most classic and extensively studied photolabile linker, valued for its synthetic accessibility and reliable cleavage upon UV light irradiation (typically ~340-365 nm).[1][2][3] The use of light offers significant advantages over chemical deprotection methods due to its high spatiotemporal control and selectivity.[1][2]

The photocleavage mechanism proceeds through several key steps upon absorption of a UV photon:

-

Excitation & Hydrogen Abstraction: The molecule is promoted to an excited state. An intramolecular hydrogen atom is abstracted from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group.

-

Intermediate Formation: This leads to the formation of a transient aci-nitro intermediate.[1][2]

-

Rearrangement & Cleavage: The aci-nitro intermediate undergoes a rearrangement to form a cyclic species which then decomposes. This decomposition step releases the caged cargo molecule (e.g., an alcohol, amine, or carboxylic acid).

-

Byproduct Formation: The linker itself is converted into an ortho-nitrosobenzaldehyde or a related ketone byproduct.[4][5] It is important to note that these byproducts can be reactive and potentially cytotoxic.[4] Recent studies have investigated the stability and subsequent reactions of these byproducts, which can include the formation of oligomers.[5]

The overall photocleavage pathway for a generic ONB-caged molecule (ONB-O-R) is visualized below.

The Coumarin Group

Coumarin-based linkers have gained popularity as they can be engineered to absorb light at longer, less damaging wavelengths, including blue light (400-450 nm).[6] Their mechanism is distinct from ONB linkers and relies on a heterolytic bond cleavage in the excited state.[7]

-

Excitation & Heterolysis: Upon photon absorption, the bond between the cargo and the benzylic carbon of the coumarin weakens, leading to heterolytic bond cleavage.[7]

-

Contact Ion Pair (CIP) Formation: This cleavage event forms a transient but critical intermediate: a Contact Ion Pair (CIP). The CIP consists of the positively charged coumarin chromophore and the negatively charged cargo anion, held together by electrostatic attraction.[7][8][9]

-

CIP Fate - Productive vs. Unproductive Pathways: The fate of the CIP determines the overall efficiency of the photocleavage reaction.[8][9]

-

Productive Pathway (k₂): The ions can escape from each other, leading to the release of the cargo and a stabilized coumarin cation. This cation is then quenched by water or another nucleophile to form the final byproduct.

-

Unproductive Pathway (k₋₁): The ions can recombine, returning the molecule to its ground state without releasing the cargo. This is a major cause of low quantum yields.[7]

-

The efficiency of cargo release is therefore highly dependent on factors that favor the productive pathway, such as solvent polarity and the ability of the cargo to stabilize a negative charge.[8][9]

Quantitative Data and Performance Metrics

The efficiency of a photocleavable linker is characterized by several key parameters. The quantum yield (Φ) represents the fraction of absorbed photons that result in a cleavage event. The molar extinction coefficient (ε) describes how strongly the linker absorbs light at a given wavelength. Together, these terms define the uncaging cross-section (εΦ), a measure of overall light sensitivity.

Table 1: Photochemical Properties of Selected ONB Linkers

| Linker Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl (ONB) | Acetic Acid | 365 | Modest Rate | [10] |

| 1-(2-Nitrophenyl)ethyl | Phosphate | ~340 | 0.49 - 0.63 | [3] |

| Veratryl (3,4-dimethoxy-ONB) | Benzylamine | 365 | Dramatically Increased Rate vs ONB | [10] |

| α-Methyl-Veratryl | Benzylamine | 365 | ~5x Faster than Veratryl | [10] |

Note: Cleavage rates are highly dependent on the specific leaving group and solvent conditions.[10][11] Adding electron-donating groups (e.g., methoxy (B1213986) groups as in the veratryl linker) or an α-methyl group can significantly increase the rate of cleavage.[10][12]

Table 2: Photochemical Properties of Selected Coumarin Linkers

| Linker Derivative | Caged Molecule | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 7-(diethylamino)coumarin (DEAC) | General | 400-450 | 0.25 | [6] |

| DEAC450 | GABA | 450 | 0.39 | [13] |

| DEAC450 | Glutamate (B1630785) | 900 (2-photon) | - | [14][15] |

Note: Coumarin derivatives are often designed for one-photon excitation at longer wavelengths or for two-photon excitation (TPE) in the near-infrared (NIR) range (e.g., 720-900 nm), which allows for deeper tissue penetration and higher spatial resolution.[14][16][17]

Experimental Protocols

Conducting a photocleavage experiment requires careful control of irradiation conditions and appropriate analytical methods to quantify the release of the cargo.

General Protocol for Photocleavage Kinetics

This protocol outlines a typical experiment to measure the rate of photocleavage in solution.

-

Sample Preparation:

-

Prepare a stock solution of the photolabile compound in a suitable solvent (e.g., methanol, p-dioxane, or aqueous buffer).[10] The final concentration should be adjusted to ensure sufficient absorbance at the irradiation wavelength (typically an optical density of 0.1-0.3).

-

Transfer a known volume of the solution to a quartz cuvette.

-

-

Irradiation:

-

Use a calibrated light source, such as a high-power LED or a filtered mercury arc lamp, emitting at the desired wavelength (e.g., 365 nm for ONB, 405-450 nm for coumarins).[12][18]

-

Measure the light intensity at the sample position using a power meter (e.g., in mW/cm²).

-

Irradiate the sample continuously or in defined intervals. For kinetic measurements, collect aliquots at various time points (e.g., 0, 1, 2, 5, 10, 30 minutes).[3]

-

-

Analysis:

-

Analyze the irradiated samples and a non-irradiated control using an appropriate analytical technique.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the released cargo over time.[3][10]

-

UV-Vis Spectroscopy: If the photoproducts have a different absorption spectrum from the starting material, the reaction can be monitored in real-time by recording spectra at set intervals.[18]

-

Mass Spectrometry (e.g., MALDI-TOF): Used to confirm the identity of the photoproducts.[3]

-

-

-

Data Processing:

-

Plot the natural logarithm of the concentration of the starting material (ln[C]/[C]₀) versus time.

-

For a first-order reaction, the data should fit a straight line. The negative of the slope of this line is the observed rate constant (k_obs) for the photocleavage reaction.[12]

-

The workflow for such an experiment is visualized below.

This guide provides a foundational understanding of the mechanisms and methodologies essential for working with photocleavable linkers. For specific applications, it is crucial to consult the primary literature to understand the nuances of the chosen linker system, including solvent effects, byproduct reactivity, and compatibility with biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synthical.com [synthical.com]

- 6. chemreu.ku.edu [chemreu.ku.edu]

- 7. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05725A [pubs.rsc.org]

- 10. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. seas.upenn.edu [seas.upenn.edu]

- 13. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optically selective two-photon uncaging of glutamate at 900 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. frontiersin.org [frontiersin.org]

- 18. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Bioorthogonal Chemistry: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to a Chemical Revolution in Biology

Bioorthogonal chemistry encompasses a class of high-yielding chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" signifies reactions that are mutually inert with the vast and complex chemical environment of the cell, allowing for the precise labeling and manipulation of biomolecules in their natural habitat.[1][2] This powerful technology has unlocked unprecedented opportunities to study biomolecules like glycans, proteins, and lipids in real-time, directly within living cells and organisms, paving the way for significant advancements in biomedical imaging, drug target identification, and the development of novel therapeutic strategies.[3][4][5]

At its core, bioorthogonal chemistry involves a two-step process. First, a biomolecule of interest is tagged with a "chemical reporter"—a small, abiotic functional group (e.g., an azide) that is introduced via metabolic labeling or protein engineering.[1][6] This reporter group is designed to be non-disruptive to the biomolecule's natural function.[1] In the second step, a probe molecule carrying a complementary functional group (e.g., a cyclooctyne) is introduced. This probe, often carrying a payload like a fluorescent dye or a drug molecule, selectively reacts with the chemical reporter, forming a stable covalent bond.[1]

This guide provides a comprehensive overview of the core principles of bioorthogonal chemistry, a detailed examination of the most prominent reaction classes with their comparative kinetics, in-depth experimental protocols for key techniques, and a look into their transformative applications in drug discovery and development.

Core Principles of Bioorthogonality

For a chemical transformation to be considered truly bioorthogonal, it must satisfy a stringent set of criteria to ensure its utility within a biological setting:

-

High Selectivity: The reacting partners must be exceptionally selective for each other, ignoring the myriad of other functional groups present in biological systems, such as amines, thiols, and hydroxyls, to prevent unwanted side reactions.[2]

-

Biological Inertness: Both the reactant probes and the resulting linkage must be non-toxic and should not perturb the native state of the biological system under investigation.[1][2]

-

Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, and at the low concentrations typical of biomolecules in cells.[2][7] Fast kinetics are crucial for capturing dynamic processes and for efficient labeling before the probe is cleared or metabolized.[1][2]

-

Chemical Stability: The reactants and the resulting covalent bond must be stable in the aqueous physiological environment.[2]

-

Accessible Engineering: The chemical reporter group should be easily incorporated into biomolecules using the cell's own machinery or through straightforward chemical modification, and it should be small enough to avoid perturbing the biomolecule's structure and function.[1][2]

Core principles defining a bioorthogonal chemical reaction.

Key Bioorthogonal Reactions: A Quantitative Comparison

Several classes of reactions have been developed that meet the stringent criteria for bioorthogonality. The choice of reaction often depends on the specific biological context, the desired reaction speed, and the nature of the biomolecule being studied. The most prominent among these are the Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as the Tetrazine Ligation.

| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Common Disadvantages |

| Staudinger Ligation | Azide (B81097) | Phosphine (B1218219) | ~0.001 - 0.01 | First bioorthogonal reaction; metal-free. | Slow kinetics; phosphines prone to oxidation.[5][8] |

| CuAAC ("Click") | Azide | Terminal Alkyne | ~1 - 100 | Fast and high-yielding; good regioselectivity. | Requires copper catalyst, which is toxic to cells.[5] |

| SPAAC (Copper-Free) | Azide | Cyclooctyne (BCN) | ~0.06 - 0.1 | Copper-free; biocompatible. | Slower than CuAAC and some tetrazine ligations. |

| SPAAC (Copper-Free) | Azide | Cyclooctyne (DIBO) | ~0.3 - 0.7 | Faster than BCN. | Larger and more lipophilic than BCN. |

| SPAAC (Copper-Free) | Azide | Cyclooctyne (DBCO) | ~0.6 - 1.0 | Generally the fastest of these common cyclooctynes. | Can be sterically demanding. |

| Tetrazine Ligation | Tetrazine | trans-Cyclooctene (B1233481) (TCO) | ~1 - 30,000+ | Exceptionally fast kinetics; catalyst-free.[9][10] | TCO can be unstable; some tetrazines have limited stability. |

| Tetrazine Ligation | Tetrazine | Norbornene | ~1 - 10 | Good stability. | Slower kinetics compared to TCO. |

Note: The reported rate constants can vary significantly based on the specific structures of the reactants, solvent, and temperature.[11]

Applications in Drug Development

Bioorthogonal chemistry provides a powerful toolkit for addressing key challenges in drug discovery and development.

-

Targeted Drug Delivery: By labeling specific cells (e.g., tumor cells) with one bioorthogonal handle and a drug-carrying vehicle with the complementary partner, drugs can be "clicked" together at the site of action, increasing efficacy and reducing off-target toxicity.[2]

-

In Situ Prodrug Activation: A prodrug can be designed to remain inactive until it undergoes a bioorthogonal reaction at the disease site.[2][11] This strategy offers precise spatiotemporal control over drug activation, minimizing systemic exposure.[11]

-

Antibody-Drug Conjugates (ADCs): Bioorthogonal reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADCs with improved stability and a wider therapeutic window compared to traditional conjugation methods.[2][4]

-

Target Identification and Validation: Bioorthogonal probes can be used to label and identify the molecular targets of a drug, providing crucial insights into its mechanism of action.

Workflow for targeted drug delivery using bioorthogonal chemistry.

Experimental Protocols

This section provides detailed methodologies for three key bioorthogonal reactions. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Azide-modified protein (HerFab-L177AF as an example) in phosphate (B84403) buffer (10 mM Na₂HPO₄, 100 mM NaCl, pH 7.0).

-

Cyclooctyne-dye conjugate (e.g., Cy5.5-ADIBO) stock solution in water or DMSO.

-

Phosphate buffer (pH 7.0).

-

Reaction tubes.

-

Incubator or water bath at 37°C.

-

Purification system (e.g., size-exclusion chromatography).

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10 µL of the azide-modified protein solution (final concentration 10 µM) with the appropriate volume of phosphate buffer.

-

Probe Addition: Add 20 µL of the Cy5.5-ADIBO solution to achieve a final concentration of 200 µM.[2] Note: Other cyclooctynes like DIFO or BCN derivatives can also be used.[2]

-

Incubation: Allow the reaction to proceed for 6 hours at 37°C.[2] If using a light-sensitive probe, protect the reaction vessel from light by wrapping it in aluminum foil.[2]

-

Purification: Following incubation, purify the labeled protein from excess unreacted dye using an appropriate method, such as a spin desalting column or size-exclusion chromatography, according to the manufacturer's instructions.

-

Analysis: Confirm successful labeling and determine labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Experimental workflow for protein labeling via SPAAC.

Protocol 2: Protein-Protein Conjugation via Tetrazine Ligation

This protocol outlines the conjugation of two proteins, each functionalized with either a trans-cyclooctene (TCO) or a tetrazine (Tz) moiety.

Materials:

-

Protein 1 and Protein 2.

-

TCO-NHS ester (e.g., TCO-PEG12-NHS).

-

Methyl-tetrazine-NHS ester (e.g., methyl-tetrazine-PEG8-NHS).

-

1 M Sodium Bicarbonate (NaHCO₃).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Anhydrous DMSO or DMF.

-

Spin desalting columns.

Methodology:

-

Protein 1 Activation (TCO):

-

Dissolve 100 µg of Protein 1 in 100 µL of PBS. Add 5 µL of 1 M NaHCO₃.[9][10]

-

Prepare a fresh stock solution of TCO-NHS ester in DMSO.

-

Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution.[6][9]

-

Purify the TCO-activated Protein 1 using a spin desalting column equilibrated with PBS.[9]

-

-

Protein 2 Activation (Tetrazine):

-

Dissolve 100 µg of Protein 2 in 100 µL of PBS. Add 5 µL of 1 M NaHCO₃.[9]

-

Prepare a fresh stock solution of methyl-tetrazine-NHS ester in DMSO.

-

Add a 10-20 fold molar excess of the tetrazine-NHS ester to the protein solution.[9]

-

Incubate for 60 minutes at room temperature.[9]

-

Purify the tetrazine-activated Protein 2 using a spin desalting column equilibrated with PBS.[9]

-

-

Conjugation:

-

Mix the purified TCO-Protein 1 and Tz-Protein 2 in a 1:1 molar ratio.[9][10]

-

Incubate the mixture for 1 hour at room temperature with gentle rotation.[9][10]

-

The reaction progress can be monitored by the disappearance of the tetrazine's color or by following the decrease in its characteristic absorbance between 510-550 nm.[9]

-

The final protein-protein conjugate is now ready for use or further purification if necessary.

-

Protocol 3: Traceless Staudinger Ligation for Peptide Synthesis

This protocol provides a conceptual outline for the traceless Staudinger ligation to form a native amide bond between a peptide fragment with a C-terminal phosphinothioester and another with an N-terminal azide.

Materials:

-

Peptide 1 with a C-terminal thioester (e.g., AcGly-SCH₂CH₂CO-Peptide1).

-

(Diphenylphosphino)methanethiol.

-

Peptide 2 with an N-terminal azide (e.g., N₃-Peptide2).

-

Aqueous buffer system (e.g., phosphate buffer, pH 7.5).

-

HPLC for purification and analysis.

Methodology:

-

Formation of Phosphinothioester: The ligation begins with a transthioesterification step where the C-terminal thioester of Peptide 1 reacts with a bifunctional phosphinothiol reagent. This forms a key phosphinothioester intermediate.

-

Ligation Reaction: The purified Peptide 1-phosphinothioester is mixed with the N-terminal azide-containing Peptide 2 in an aqueous buffer.

-

Iminophosphorane Formation: The phosphine moiety reacts with the azide to eliminate N₂ gas and form an iminophosphorane intermediate.[12][13]

-

Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the adjacent thioester carbonyl. This intramolecular cyclization is the rate-limiting step and leads to the formation of an amidophosphonium salt.[12][13]

-